
MAGE-3 Peptide
Vue d'ensemble
Description
The compound “MAGE-3 Peptide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of the core structure, followed by the addition of various functional groups through a series of reactions such as amination, carboxylation, and peptide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of advanced techniques such as flow chemistry, automated synthesis, and biocatalysis.
Analyse Des Réactions Chimiques
HLA Binding Interactions
MAGE-3-derived peptides exhibit distinct binding affinities to HLA class I and II molecules, enabling their presentation to T cells. Key findings include:
Table 1: HLA-DR Binding Affinities of MAGE-3 Peptide (267–282)
HLA-DR Allele | IC₅₀ (Reference Peptide) | IC₅₀ (this compound) | Binding Ratio |
---|---|---|---|
DR1 | 2 nM | 0.4 nM | 0.2 |
DR11 | 25 nM | 150 nM | 6 |
DR4 | 40 nM | 730 nM | 18 |
DR7 | 10 nM | 1,200 nM | 120 |
-
The peptide ACYEFLWGPRALVETS (MAGE-3 residues 267–282) binds most strongly to HLA-DR1 (IC₅₀ = 0.4 nM), making it a high-affinity ligand for CD4⁺ T cell activation .
-
Cross-reactivity with homologous peptides from MAGE-1, MAGE-4, and MAGE-6 was observed, broadening potential immune targeting .
TCR Recognition and Structural Features
MAGE-3 peptides are recognized by T cell receptors (TCRs) in HLA-restricted contexts:
Key Epitopes:
-
FLWGPRALV (residues 271–279): HLA-A*0201-restricted epitope critical for CD8⁺ T cell responses. TCRs targeting this peptide demonstrate cross-reactivity with MAGE-A12, MAGE-A2, and MAGE-A6 .
-
KVAELVHFL (residues 112–120): HLA-A*0201-restricted epitope with superior tumor reactivity compared to FLWGPRALV .
Structural Basis of Recognition:
-
TCR engagement relies on hydrophobic interactions between peptide residues (e.g., F682, L692) and HLA pockets. Mutations in the CDR3α region enhance binding avidity .
Ubiquitination and Proteasomal Processing
MAGE-3 interacts with E3 ubiquitin ligases to regulate substrate ubiquitination:
-
MAGE-A3/TRIM28 Complex : Facilitates ubiquitination of AMPK, altering metabolic pathways in cancer cells .
-
Proteasomal Cleavage :
Enzymatic Modifications and Stability
-
Post-Translational Modifications :
-
Chemical Stability :
Cross-Reactivity with Homologous Peptides
MAGE-3 shares sequence homology with other MAGE family members, leading to cross-reactive immune responses:
Table 2: Cross-Reactive Epitopes
MAGE Protein | Peptide Sequence | HLA Restriction | Reactivity |
---|---|---|---|
MAGE-3 | ACYEFLWGPRALVETS | HLA-DR1 | High |
MAGE-1 | ACYEFLWGPRILEKS | HLA-DR1 | Moderate |
MAGE-6 | FLWGPRALI | HLA-A*0201 | High |
-
CD4⁺ T cell clones raised against MAGE-3(267–282) recognize MAGE-1 and MAGE-4 peptides at higher concentrations .
Synthetic Peptide Design and Optimization
Efforts to enhance this compound immunogenicity include:
-
Non-Natural Amino Acid Substitutions :
-
Peptide Conjugates :
Applications De Recherche Scientifique
Immunotherapy and Vaccine Development
MAGE-3 peptides are primarily utilized in developing therapeutic vaccines aimed at eliciting immune responses against tumors. Several studies have demonstrated the efficacy of MAGE-3 peptide-based vaccinations in inducing cytotoxic T lymphocyte (CTL) responses:
- Dendritic Cell Vaccination : A study involving dendritic cells (DCs) pulsed with MAGE-3 peptides showed that four out of eight patients with advanced gastrointestinal carcinoma exhibited peptide-specific CTL responses post-vaccination. Improvements in performance status and reductions in tumor markers were also noted, indicating a promising approach for treating gastrointestinal cancers .
- Melanoma Treatment : Research on melanoma patients revealed that vaccination with MAGE-3 peptides could stimulate CD4+ T cell responses, suggesting its potential as a therapeutic agent in melanoma immunotherapy .
Clinical Trials and Case Studies
Numerous clinical trials have explored the effectiveness of this compound vaccinations:
Potential Applications Beyond Cancer Treatment
While the primary focus has been on oncology, the properties of MAGE-3 peptides may extend to other areas:
- Autoimmune Diseases : Given their ability to modulate immune responses, MAGE-3 peptides could potentially be adapted for treating autoimmune conditions by inducing tolerance or modifying aberrant immune reactions.
- Personalized Medicine : The identification of specific HLA types in patients allows for tailored vaccine strategies that could enhance individual treatment efficacy.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other complex organic molecules with comparable structures and functional groups. Examples may include peptides, polypeptides, and other amino acid derivatives.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity compared to similar compounds.
Activité Biologique
The MAGE-3 peptide, derived from the MAGE-3 gene, is a significant target in cancer immunotherapy due to its expression in various tumors while remaining silent in normal tissues, with the exception of the testis. This unique expression pattern makes MAGE-3 peptides attractive candidates for specific anti-tumor immunization strategies. This article delves into the biological activity of MAGE-3 peptides, focusing on their immunogenic properties, mechanisms of action, and case studies that highlight their therapeutic potential.
Overview of this compound
MAGE-3 is a member of the cancer/testis (CT) antigen family, which is primarily expressed in malignant tissues. The protein consists of 315 amino acids and has been shown to elicit immune responses through various HLA (human leukocyte antigen) molecules, particularly HLA-A and HLA-DR. The ability of MAGE-3 peptides to bind to these HLA molecules facilitates their recognition by T cells, thereby triggering anti-tumor immunity.
T Cell Activation
MAGE-3 peptides are recognized by cytotoxic T lymphocytes (CTLs) and CD4+ T helper cells. Research indicates that specific MAGE-3 epitopes can stimulate robust immune responses:
- HLA-A1 and HLA-A2 Restricted Epitopes : Studies have demonstrated that CTLs can recognize MAGE-3 peptides presented by HLA-A1 and HLA-A2 molecules. For instance, the peptide FLWGPRALV has shown strong binding affinity to HLA-A2 and can induce CTL activation when presented on autologous lymphoblasts .
- CD4+ T Cell Responses : MAGE-3 peptides also activate CD4+ T cells, particularly those recognizing epitopes presented by HLA-DR. A study found that CD4+ T cells stimulated with a pool of MAGE-3 peptides exhibited significant proliferation and cytokine production (IFN-γ), indicating a Th1 type immune response .
Table 1: Summary of MAGE-3 Peptides and Their Corresponding HLA Restrictions
Peptide Sequence | HLA Restriction | Immune Response Type |
---|---|---|
KVAELVHFL | HLA-A*0201 | CTL Activation |
FLWGPRALV | HLA-A*0201 | CTL Activation |
MAGE-3 281–295 | HLA-DR | CD4+ T Cell Activation |
New HLA-A24 Peptide | HLA-A24 | CTL Activation |
The biological activity of MAGE-3 peptides involves several mechanisms:
- Peptide Presentation : The processing and presentation of MAGE-3 peptides on major histocompatibility complex (MHC) molecules are crucial for T cell recognition. Studies have shown that endogenous processing can lead to the presentation of these peptides on both MHC class I and class II molecules .
- Cytokine Production : Upon activation, T cells produce cytokines such as IFN-γ, which play a vital role in orchestrating the immune response against tumor cells. The predominance of IFN-γ production over IL-4 suggests a shift towards a Th1 response, which is typically associated with effective anti-tumor activity .
- Cross-Reactivity : Some studies indicate that TCRs engineered to recognize MAGE-3 peptides exhibit cross-reactivity with other related tumor antigens (e.g., MAGE-A12). This property enhances the potential for broader therapeutic applications across different tumor types .
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy of this compound-based vaccines:
- Dendritic Cell Vaccination : In one trial, melanoma patients were vaccinated with dendritic cells pulsed with MAGE-3 peptides. The results indicated an increase in the activity of non-vaccine anti-tumor cells, suggesting that this compound vaccination can enhance overall anti-tumor immunity .
- Adoptive Cell Transfer : Another study involved transducing peripheral blood lymphocytes (PBLs) with TCRs specific for MAGE-3 peptides. These engineered PBLs demonstrated potent cytolytic activity against tumors expressing MAGE antigens, highlighting the potential for adoptive cell therapy using MAGE-specific TCRs .
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H71N11O15/c1-7-26(6)40(58-44(69)35-9-8-16-59(35)47(72)33(20-38(64)65)55-46(71)39(25(4)5)57-41(66)30(49)14-15-37(62)63)45(70)51-22-36(61)53-32(19-28-21-50-23-52-28)43(68)54-31(17-24(2)3)42(67)56-34(48(73)74)18-27-10-12-29(60)13-11-27/h10-13,21,23-26,30-35,39-40,60H,7-9,14-20,22,49H2,1-6H3,(H,50,52)(H,51,70)(H,53,61)(H,54,68)(H,55,71)(H,56,67)(H,57,66)(H,58,69)(H,62,63)(H,64,65)(H,73,74)/t26-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSPZUXOMNGPM-DVMOMJLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H71N11O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.